N'-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide
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Overview
Description
N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide is a complex organic compound that features a furan ring, a cyclohexene ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-acetylfuran with cyclohexanone in the presence of a base to form the intermediate 5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl. This intermediate is then reacted with pyridine-4-carbohydrazide under acidic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the cyclohexene ring can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the cyclohexene ring.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-3-carbohydrazide: Similar structure but with a different position of the pyridine ring.
N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-2-carbohydrazide: Another positional isomer with the pyridine ring at the 2-position.
Uniqueness
N’-[5-(furan-2-yl)-3-oxocyclohex-1-en-1-yl]pyridine-4-carbohydrazide is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring, a cyclohexene ring, and a pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
N'-[5-(furan-2-yl)-3-oxocyclohexen-1-yl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-14-9-12(15-2-1-7-22-15)8-13(10-14)18-19-16(21)11-3-5-17-6-4-11/h1-7,10,12,18H,8-9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISIMRXAQIECIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NNC(=O)C2=CC=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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